molecular formula C11H15NO2 B13549641 3-(4-Methoxy-2-methylphenyl)azetidin-3-ol

3-(4-Methoxy-2-methylphenyl)azetidin-3-ol

Cat. No.: B13549641
M. Wt: 193.24 g/mol
InChI Key: GFSBAYJASOBFNG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(4-Methoxy-2-methylphenyl)azetidin-3-ol involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Chemical Reactions Analysis

3-(4-Methoxy-2-methylphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boronic acids, which are employed in the Suzuki–Miyaura cross-coupling reaction . This reaction is used to diversify the compound by introducing different substituents. The major products formed from these reactions are functionalized azetidines with various biological activities .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(4-methoxy-2-methylphenyl)azetidin-3-ol

InChI

InChI=1S/C11H15NO2/c1-8-5-9(14-2)3-4-10(8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3

InChI Key

GFSBAYJASOBFNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2(CNC2)O

Origin of Product

United States

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